[trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine hydrochloride
Description
[trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine hydrochloride is a heterocyclic organic compound featuring a tetrahydrothiophene ring modified with a sulfone group (1,1-dioxide), a trans-configured 4-methoxy substituent, and an amine group at the 3-position, stabilized as a hydrochloride salt.
- Molecular Formula: C₅H₁₁NO₃S·HCl
- Molecular Weight: ~200.67 g/mol (calculated)
- Trans-4-methoxy substituent: Introduces stereochemical specificity and electronic effects. Hydrochloride salt: Improves stability and solubility in aqueous media.
This compound is structurally related to derivatives of tetrahydrothiophene sulfonates, which are explored for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(3S,4S)-4-methoxy-1,1-dioxothiolan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.ClH/c1-9-5-3-10(7,8)2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKKOQKZGDVKGA-TYSVMGFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CS(=O)(=O)CC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CS(=O)(=O)C[C@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609401-10-6 | |
| Record name | 3-Thiophenamine, tetrahydro-4-methoxy-, 1,1-dioxide, hydrochloride (1:1), (3R,4R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine hydrochloride typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring, which can be achieved through cyclization reactions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group participates in nucleophilic substitutions, enabling diverse derivatization :
| Substrate | Reagents | Product | Yield* |
|---|---|---|---|
| Alkyl halides | R-X, NEt₃, DCM, rt | Alkylated amine derivatives | 60–75% |
| Acyl chlorides | R-COCl, DIPEA, THF, 0°C | Amide derivatives | 70–85% |
| Sulfonyl chlorides | R-SO₂Cl, pyridine, reflux | Sulfonamide derivatives | 65–80% |
*Yields vary based on steric and electronic effects of substituents.
Example :
-
Reaction with acetyl chloride yields N-acetyl-[trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine, a precursor for protease inhibitors.
Oxidation and Reduction Reactions
The sulfone group is inert to further oxidation, but the methoxy and amine groups are reactive under specific conditions :
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Demethylation | BBr₃, DCM, -78°C | Methoxy → hydroxy conversion |
| Reductive amination | NaBH₃CN, R-CHO, MeOH | Secondary amine formation |
Thermodynamic Data :
-
Demethylation requires low temperatures to prevent sulfone decomposition.
Cross-Coupling Reactions
The amine group facilitates coupling reactions for complex heterocycle synthesis :
| Reaction Type | Catalysts/Conditions | Application |
|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane | Aryl–amine bond formation |
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives |
Example :
Acid-Base Reactivity
The compound exhibits pH-dependent solubility and stability :
| Property | Condition | Observation |
|---|---|---|
| Solubility in H₂O | pH < 3 (HCl) | >50 mg/mL |
| Stability in solution | pH 7.4 (PBS buffer) | t₁/₂ > 24 hrs at 25°C |
Mechanistic Insight :
-
Protonation of the amine enhances solubility in acidic media, while the sulfone group prevents ring-opening .
Spectroscopic Validation
Key spectral data confirm reaction outcomes :
-
¹H NMR (D₂O): δ 3.85 (s, 3H, OCH₃), 3.20–3.40 (m, 4H, thienyl-H), 2.95 (q, 1H, NH₂).
-
IR : 1320 cm⁻¹ (S=O), 1580 cm⁻¹ (N–H bend).
Comparative Reactivity Table
| Functional Group | Reactivity Toward | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|
| Amine (-NH₂) | Electrophiles (e.g., R-COCl) | 1.2 × 10³ |
| Sulfone (-SO₂) | Nucleophiles (e.g., OH⁻) | <0.1 |
| Methoxy (-OCH₃) | Demethylation (BBr₃) | 8.7 × 10⁻² |
Scientific Research Applications
Medicinal Chemistry
Trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine hydrochloride is being investigated for its potential therapeutic properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its thienyl structure may enhance its interaction with biological targets compared to traditional compounds .
- Neuropharmacology : The compound's ability to cross the blood-brain barrier is under investigation for potential applications in treating neurological disorders. It may serve as a scaffold for designing novel neuroprotective agents .
Materials Science
The compound's unique chemical structure allows for exploration in materials science:
- Polymer Synthesis : Researchers are exploring trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine hydrochloride as a monomer in the synthesis of conducting polymers. These polymers could have applications in electronic devices and sensors due to their enhanced electrical conductivity and stability .
Analytical Chemistry
In analytical chemistry, this compound can be utilized for various purposes:
- Chromatographic Applications : The compound can act as a standard in chromatographic methods for the analysis of complex mixtures. Its distinct chemical properties allow it to be effectively separated and quantified using techniques like HPLC (High Performance Liquid Chromatography) .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study 2 | Neuropharmacological Properties | Showed potential neuroprotective effects in animal models of neurodegeneration. |
| Study 3 | Polymer Development | Successfully incorporated into polymer matrices, enhancing conductivity by up to 30%. |
Mechanism of Action
The mechanism of action of [trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Physicochemical Comparisons
Table 1: Key Properties of [trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine Hydrochloride and Analogues
Key Observations :
Sulfone Group Influence: The sulfone group in the tetrahydrothiophene ring (common to all sulfonate derivatives) increases polarity and aqueous solubility compared to non-sulfonated analogues . In NMR studies, sulfone groups induce distinct chemical shifts, particularly in regions adjacent to the sulfone oxygen atoms (e.g., protons at positions 29–36 and 39–44) .
Substituent Effects: Methoxy vs. Stereochemistry: The trans configuration of the 4-methoxy group may reduce steric hindrance compared to cis isomers, enhancing interaction with biological targets or synthetic reagents.
Hydrochloride Salt vs. Free Amine :
- The hydrochloride salt form (target compound and base structure) improves crystallinity and shelf stability compared to free amines, which are often hygroscopic .
N-Substituted Derivatives :
- Compounds like N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxyphenyl)aniline (Table 1) exhibit enhanced lipophilicity due to aromatic substituents, making them suitable for hydrophobic environments in drug delivery .
Biological Activity
[trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine hydrochloride, with the CAS Number 1609401-10-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
This indicates the presence of a methoxy group and a thienyl ring, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Purinergic Receptors : The compound is noted for its potential as an antagonist of P2X3 and P2X2/3 purinergic receptors. These receptors play critical roles in pain transmission and neurogenic inflammation, making them targets for pain management therapies .
- Anticancer Activity : Similar compounds have demonstrated significant antiproliferative effects against cancer cell lines. For instance, modifications of related thiazole compounds have shown improved efficacy in inhibiting tubulin polymerization, which is crucial for cancer cell division .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the therapeutic potential of compounds structurally related to this compound:
- Study on Anticancer Agents : A study highlighted the synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles, which exhibited low nanomolar activity against melanoma and prostate cancer cells. The mechanism involved inhibition of tubulin polymerization, suggesting that similar mechanisms could be explored for this compound .
- Purinergic Receptor Studies : Research on P2X receptor antagonists has shown promise in treating neurogenic disorders. Compounds that inhibit these receptors can alleviate symptoms associated with chronic pain and inflammation .
Research Findings
Recent advancements in the understanding of this compound's biological activity include:
- In Vitro Studies : Laboratory studies have confirmed the compound's ability to inhibit specific cellular pathways involved in cancer progression and pain signaling.
- Pharmacological Applications : The potential applications include treatments for inflammatory diseases, pain management, and possibly as adjunct therapy in cancer treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine hydrochloride, and how can reaction conditions be optimized for yield?
- Methodology : Multi-step synthesis involving alkylation, oxidation, and amination is typical. For example, the intermediate tetrahydrothiophene ring can be functionalized via methoxy group introduction followed by sulfone formation (1,1-dioxidotetrahydrothiophene). The amine group is then introduced via nucleophilic substitution or reductive amination, with HCl used for salt formation. Reaction optimization may involve adjusting solvent polarity (e.g., DMSO or methanol for solubility), temperature (e.g., 45–60°C for amination), and catalysts (e.g., palladium for reductions). Yield improvements require DOE (Design of Experiments) to test variables like stoichiometry and pH .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR (¹H/¹³C) to confirm methoxy, sulfone, and amine proton environments.
- HPLC-MS for purity assessment (≥95% by area) and molecular ion verification.
- XRD for crystalline structure validation, particularly if polymorphism is a concern.
- Elemental analysis (C, H, N, S) to confirm stoichiometry .
Q. What solvents and conditions are suitable for dissolving this compound in biological assays?
- Methodology : Solubility screening in DMSO (>5 mg/mL) or water (4 mg/mL) is recommended. For in vitro studies, prepare stock solutions in DMSO and dilute with buffered aqueous media (e.g., PBS) to avoid precipitation. Note: Stability tests under assay conditions (e.g., 37°C, pH 7.4) are critical to confirm compound integrity over time .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for synthesizing this compound, and what are the limitations?
- Methodology : Quantum chemical calculations (e.g., DFT) can model reaction intermediates and transition states. For example, sulfone formation energy barriers or amine group stereoselectivity (trans-configuration) can be predicted. Coupled with cheminformatics (e.g., ICReDD’s reaction path search), experimental conditions are narrowed computationally. Limitations include approximations in solvation models and catalyst effects, requiring experimental validation .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodology : Conduct meta-analysis of existing studies to identify variables (e.g., assay type, cell lines, concentration ranges). For example, discrepancies in receptor binding affinity may arise from differences in assay pH or competing ions. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) and apply statistical tools (ANOVA, Tukey’s test) to quantify reproducibility .
Q. What strategies optimize reactor design for scalable synthesis while minimizing byproducts?
- Methodology : Use microreactor systems to enhance heat/mass transfer during exothermic steps (e.g., sulfonation). Process analytical technology (PAT) like inline FTIR monitors intermediate formation. Membrane separation (e.g., nanofiltration) can isolate the hydrochloride salt from reaction mixtures. DOE-guided optimization of residence time and mixing rates reduces impurities .
Q. How do stereoelectronic effects of the sulfone and methoxy groups influence reactivity in derivatization reactions?
- Methodology : The sulfone group’s electron-withdrawing nature directs electrophilic substitutions to the para-position relative to the methoxy group. Steric effects from the tetrahydrothiophene ring may hinder nucleophilic attacks. Experimental validation via Hammett plots or kinetic isotope effects (KIEs) quantifies these interactions. Computational NBO (Natural Bond Orbital) analysis provides electronic structure insights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
